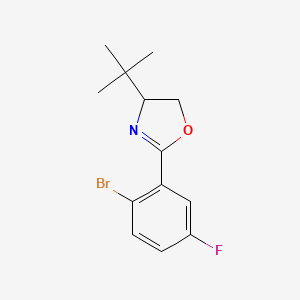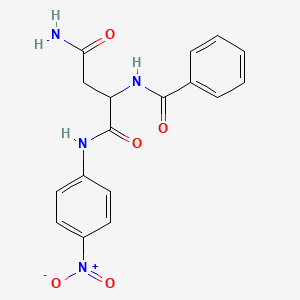
2-Aminomethyl-3-(3,5-difluoro-phenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminomethyl-3-(3,5-difluoro-phenyl)-propionic acid is an organic compound characterized by the presence of an aminomethyl group attached to a propionic acid backbone, with a difluorophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-3-(3,5-difluoro-phenyl)-propionic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of a difluorobenzene derivative, followed by subsequent functional group transformations to introduce the aminomethyl and carboxylic acid groups. Reaction conditions often involve the use of strong acids or bases, and temperatures ranging from room temperature to elevated levels, depending on the specific steps involved.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminomethyl-3-(3,5-difluoro-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include substituted derivatives of the original compound, such as aminomethyl ketones, alcohols, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
2-Aminomethyl-3-(3,5-difluoro-phenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Aminomethyl-3-(3,5-difluoro-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other aminomethyl-substituted propionic acids and difluorophenyl derivatives, such as:
- 2-Aminomethyl-3-phenyl-propionic acid
- 2-Aminomethyl-3-(2,4-difluoro-phenyl)-propionic acid
- 2-Aminomethyl-3-(3,5-dichloro-phenyl)-propionic acid .
Uniqueness
The uniqueness of 2-Aminomethyl-3-(3,5-difluoro-phenyl)-propionic acid lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the difluorophenyl group can enhance the compound’s stability and binding affinity, making it a valuable scaffold for drug design and other applications .
Propiedades
Número CAS |
910444-03-0 |
|---|---|
Fórmula molecular |
C10H11F2NO2 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3-(3,5-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h2-4,7H,1,5,13H2,(H,14,15) |
Clave InChI |
QKDRBLLMAPIOMD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)F)CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


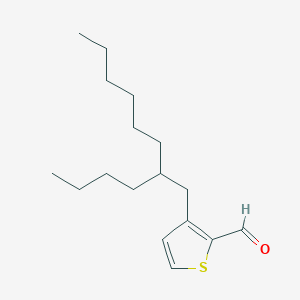

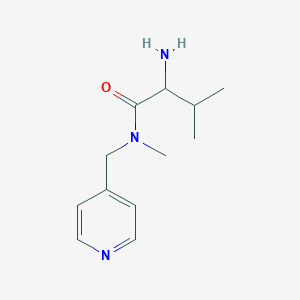
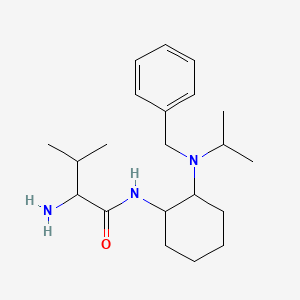
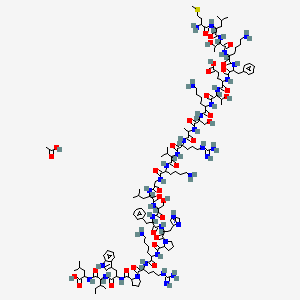
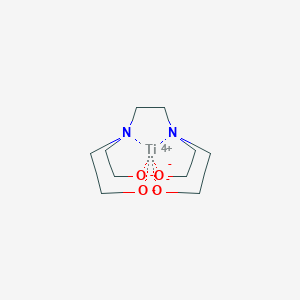
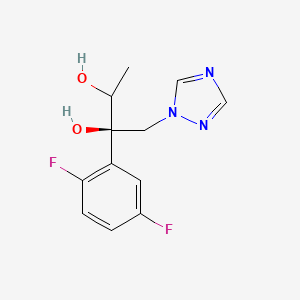
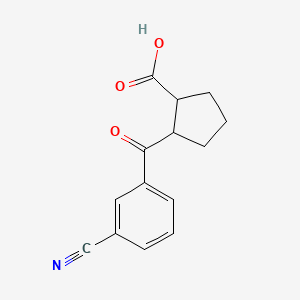
![[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid](/img/structure/B14797031.png)
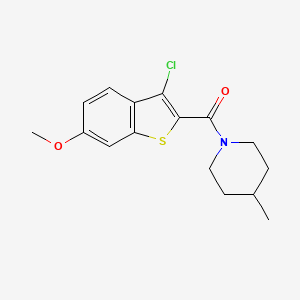
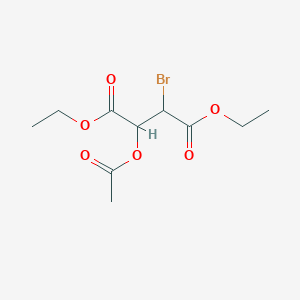
![4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid](/img/structure/B14797044.png)
